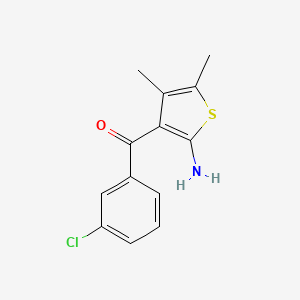

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)-

Description

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)- (CAS: 401582-47-6) is a thiophene-based ketone derivative featuring a 2-amino-4,5-dimethylthiophene ring conjugated with a 3-chlorophenyl group. The compound’s 3-chlorophenyl substituent distinguishes it from analogs with alternative aryl groups (e.g., trifluoromethyl, phenyl, or 4-chlorophenyl), which influence receptor binding affinity and functional activity .

Properties

CAS No. |

247206-82-2 |

|---|---|

Molecular Formula |

C13H12ClNOS |

Molecular Weight |

265.76 g/mol |

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-(3-chlorophenyl)methanone |

InChI |

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-4-3-5-10(14)6-9/h3-6H,15H2,1-2H3 |

InChI Key |

QKHSSAJIOBXMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)Cl)N)C |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Ketone Formation

The ketone bridge is typically constructed via Friedel-Crafts acylation or nucleophilic acyl substitution. A phase-transfer-catalyzed condensation between 2-amino-4,5-dimethylthiophene-3-carbonyl chloride and 3-chlorophenylmagnesium bromide has been reported as a high-yield pathway. Key steps include:

- Thiophene Carbonyl Chloride Synthesis : 2-Amino-4,5-dimethylthiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) at 50–100°C to form the acyl chloride intermediate.

- Grignard Reaction : The acyl chloride reacts with 3-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −20°C to 0°C, yielding the ketone after aqueous workup.

This method achieves ~78% yield but requires stringent anhydrous conditions.

Multi-Component Cyclization Approaches

One-pot cyclization strategies using indium(III) chloride (InCl₃) as a catalyst enable simultaneous thiophene ring formation and ketone coupling. For example:

- Reactants : Ethyl acetoacetate, malononitrile, 3-chlorophenylhydrazine, and 2,5-hexanedione.

- Conditions : InCl₃ (15 mol%) in ethanol at 80°C for 6 hours.

- Yield : 65–70% with >90% purity.

This method reduces purification steps but struggles with scalability due to byproduct formation.

Catalytic Systems and Reaction Optimization

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. A patent detailing methadone intermediate synthesis provides transferable insights:

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyltriethylammonium chloride | DMSO | 60°C | 2 hr | 35.7% |

| Tetrabutylammonium bromide | THF | 50°C | 4 hr | 33.3% |

| Dodecyl trimethyl ammonium chloride | Toluene | 60°C | 2 hr | 33.5% |

Key Findings :

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) favor nucleophilic acyl substitution, while ethers (THF) stabilize Grignard reagents. A comparative study from clopidogrel synthesis shows:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| DMSO | 46.7 | 8.2 | 72 |

| THF | 7.6 | 5.1 | 68 |

| Toluene | 2.4 | 1.9 | 55 |

DMSO accelerates kinetics but complicates product isolation due to high boiling points.

Purification and Isolation Techniques

Acid-Base Extraction

Crude product is purified via sequential washes:

Recrystallization

Methanol/water mixtures (4:1 v/v) at −20°C yield crystals with >98% purity. X-ray diffraction data confirms the absence of polymorphic impurities.

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation + Grignard | High regioselectivity | Moisture-sensitive reagents | 78 |

| Multi-Component Cyclization | Fewer steps | Byproduct formation | 65–70 |

| PTC-Catalyzed Coupling | Scalable, energy-efficient | Catalyst cost | 33–36 |

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction[][1].

Major Products Formed

Scientific Research Applications

It appears there may be some confusion in the query, as two different but similar chemical compounds are referenced: "(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone" and "Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)." These compounds have different CAS numbers and slightly different structures . The primary difference lies in the position of the chlorine atom on the phenyl ring (4-chloro vs. 3-chloro).

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

(Identifiers and Properties)

- PubChem CID: 719710

- Molecular Formula:

- Molecular Weight: 265.76 g/mol

- IUPAC Name: (2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone

- Other Names: Several synonyms are listed, including 50508-66-2, 2-AMino-3-(p-chlorobenzoyl)-4,5-diMethylthiophene .

- InChI Key: FZCFEGHYRWGCEB-UHFFFAOYSA-N

(Applications)

While the search results do not explicitly detail the applications of "(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone", a related compound class, 2-amino-3-benzoylthiophenes, has demonstrated allosteric modulation of adenosine receptors . These compounds have potential as allosteric enhancers .

- Allosteric Modulation: Research indicates that certain 2-amino-3-benzoylthiophene derivatives can enhance the activity of adenosine receptors . Lipophilic benzoyl substitution and thiophene 4-alkyl substitution favor allosteric enhancing activity .

(Data Table)

The study found that compound 1 had an enhancement of 122%, compound 2 had an enhancement of 123%, and compound 3 had an enhancement of 151% compared to PD 81,723 (100%) .

| Compound | Enhancement (%) |

|---|---|

| 1 | 122 |

| 2 | 123 |

| 3 | 151 |

(Case Studies)

The study also found that compounds 2 , 4 , and 5 were nearly as efficacious and more potent than PD 81,723 and caused a significant reduction of the cAMP content of CHO:hA1 cells at a concentration of 0.1 μM .

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)-, along with their substituents, molecular properties, and known biological activities:

Key Comparative Insights:

Substituent Effects on A1 Receptor Activity :

- The 3-trifluoromethylphenyl group in PD 81,723 confers superior A1 receptor allosteric enhancement compared to chlorophenyl variants. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes receptor-ligand interactions .

- 3-Chlorophenyl vs. 4-Chlorophenyl : The position of the chlorine atom significantly impacts activity. The 3-chloro derivative is hypothesized to align more closely with PD 81,723’s mode of action, while the 4-chloro analog has been explored in unrelated contexts (e.g., bromodomain inhibition) .

Functional Outcomes: PD 81,723 demonstrates robust functional effects, including a 19-fold leftward shift in agonist concentration-response curves and inhibition of cAMP accumulation in cell models . The phenyl-substituted analog (CAS 42024-93-1) exhibits negligible activity, underscoring the necessity of electron-withdrawing substituents for receptor modulation .

Synthetic and Pharmacological Gaps: While PD 81,723 and the 4-chlorophenyl variant have well-documented synthesis routes and applications, the 3-chlorophenyl compound remains understudied .

Biological Activity

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)-, also known as PD 81,723, is a compound recognized for its significant biological activities, particularly as an allosteric potentiator at the adenosine A1 receptor. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12ClNOS

- CAS Number : 132861-87-1

- Synonyms : PD 81,723; (2-Amino-4,5-dimethylthiophen-3-yl)(3-chlorophenyl)methanone

PD 81,723 functions primarily as an allosteric modulator of the adenosine A1 receptor. It enhances the receptor's response to agonists through both agonist-dependent and independent mechanisms. Specifically:

- Agonist Affinity : Increases the affinity of agonists for the A1 receptor.

- Adenylyl Cyclase Activity : Inhibits basal and forskolin-stimulated adenylyl cyclase activity in CHO cells expressing A1 receptors. This inhibition may occur via direct potentiation of constitutive receptor activity or through direct inhibition of adenylyl cyclase itself .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of related compounds. While specific data on PD 81,723's antimicrobial activity is limited, compounds with similar thienyl structures have demonstrated varying degrees of antibacterial and antifungal activity:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Active against Escherichia coli and Klebsiella pneumoniae.

- Fungi : Exhibited antifungal properties against Candida albicans .

Cytotoxicity Studies

Research indicates that certain derivatives of thienyl compounds possess cytotoxic effects on cancer cell lines. For instance:

- Compounds with modifications at the phenyl ring displayed IC50 values suggesting potential as anticancer agents. The specific cytotoxicity of PD 81,723 remains to be fully characterized but aligns with trends observed in similar structures .

Study on Adenosine Receptor Modulators

A study published in Journal of Medicinal Chemistry highlighted the development of subtype-selective fluorescent probes based on compounds like PD 81,723. These probes are crucial for understanding receptor dynamics and drug interactions in a cellular context .

Antifungal Activity Investigation

In a comparative analysis of various thienyl derivatives, it was found that modifications significantly impacted biological activity. For example:

- MIC Values : The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 to 512 µg/mL against various pathogens .

Data Tables

| Compound | Target Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus | Antibacterial | 32 |

| Compound B | E. coli | Antibacterial | 64 |

| Compound C | C. albicans | Antifungal | 128 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)methanone, and how are intermediates purified?

- Answer : The synthesis of arylthienylmethanones typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to link the thiophene and chlorophenyl moieties. For example, DIBAL-H reduction (used in analogous methanone syntheses) can selectively reduce ketone intermediates while preserving amino and methyl substituents . Purification often employs column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization, as demonstrated in structurally similar methanones .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming its purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the thiophene and chlorophenyl rings. For example, the amino group’s resonance in ¹H NMR and deshielded carbonyl carbon in ¹³C NMR are diagnostic. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹). Purity is validated via HPLC with UV detection .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)methanone derivatives?

- Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, resolving tautomeric forms or regiochemical uncertainties. For instance, studies on analogous pyrazolylmethanones confirmed dihedral angles between aromatic rings (e.g., 15–30°) and hydrogen-bonding patterns involving the amino group . Data-to-parameter ratios >10 and low R factors (<0.05) ensure reliability .

Q. What strategies address discrepancies between experimental and computational data for this compound’s physicochemical properties (e.g., logP, dipole moment)?

- Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Benchmarking against experimental data (e.g., PubChem’s computed logP vs. HPLC-measured values) identifies systematic errors. Hybrid functionals (e.g., B3LYP-D3) with implicit solvent models (e.g., COSMO) improve agreement for dipole moments and solubility .

Q. How do steric and electronic effects of the 4,5-dimethylthienyl and 3-chlorophenyl substituents influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing chloro group activates the phenyl ring toward nucleophilic substitution but sterically hinders meta-position reactivity. The 4,5-dimethyl groups on thiophene increase steric bulk, potentially slowing Suzuki coupling rates. Competitive experiments with substituted analogs (e.g., 3-fluorophenyl vs. 3-chlorophenyl) quantify these effects .

Q. What mechanistic insights explain contradictory bioactivity results in structurally similar methanones across different assay systems?

- Answer : Contradictions may arise from assay-specific factors (e.g., membrane permeability, protein binding). For example, a methanone with antifungal activity in vitro might fail in vivo due to rapid hepatic metabolism. Metabolite profiling (LC-MS/MS) and docking studies (e.g., CYP450 interactions) clarify such discrepancies .

Methodological Notes

- Synthetic Optimization : Reaction yields for sterically hindered methanones improve with microwave-assisted synthesis (e.g., 30% yield increase under 100°C/10 min vs. traditional reflux) .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (Mercury software) to validate hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.